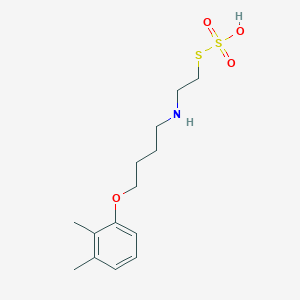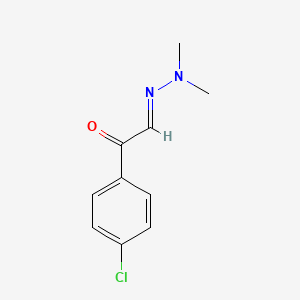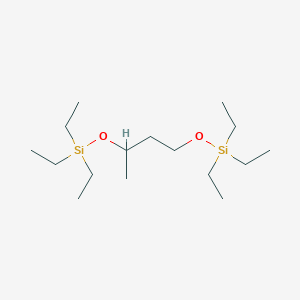
3,3,9,9-Tetraethyl-5-methyl-4,8-dioxa-3,9-disilaundecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[(triethylsilyl)oxy]butane is an organosilicon compound with the molecular formula C16H38O2Si2. It is characterized by the presence of two triethylsilyl groups attached to a butane backbone. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties .
準備方法
1,3-Bis[(triethylsilyl)oxy]butane can be synthesized through various methods. One common synthetic route involves the reaction of butane-1,3-diol with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silyl groups .
Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
1,3-Bis[(triethylsilyl)oxy]butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the silyl groups to silanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The triethylsilyl groups can be substituted with other functional groups through reactions with nucleophiles such as halides or alkoxides.
科学的研究の応用
1,3-Bis[(triethylsilyl)oxy]butane has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis. The triethylsilyl groups can be easily removed under mild conditions, making it a versatile reagent.
Biology: The compound is used in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceuticals, particularly in the modification of drug molecules to enhance their stability and bioavailability.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its ability to impart unique properties such as hydrophobicity and thermal stability
作用機序
The mechanism of action of 1,3-Bis[(triethylsilyl)oxy]butane involves the interaction of its silyl groups with various molecular targets. The triethylsilyl groups can form stable bonds with oxygen, nitrogen, and other electronegative atoms, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical transformations .
類似化合物との比較
1,3-Bis[(triethylsilyl)oxy]butane can be compared with other similar compounds such as:
1,3-Bis(trimethylsilyl)propane: This compound has trimethylsilyl groups instead of triethylsilyl groups, leading to differences in steric hindrance and reactivity.
1,3-Bis(trimethylsilyloxy)propane: Similar to the above, but with an oxygen atom linking the silyl groups to the butane backbone.
Tetramethylsilane: A simpler compound with four methyl groups attached to a silicon atom, often used as a reference standard in NMR spectroscopy.
The uniqueness of 1,3-Bis[(triethylsilyl)oxy]butane lies in its specific combination of triethylsilyl groups and butane backbone, which imparts distinct chemical properties and reactivity compared to its analogs .
特性
CAS番号 |
18546-98-0 |
|---|---|
分子式 |
C16H38O2Si2 |
分子量 |
318.64 g/mol |
IUPAC名 |
triethyl(4-triethylsilyloxybutan-2-yloxy)silane |
InChI |
InChI=1S/C16H38O2Si2/c1-8-19(9-2,10-3)17-15-14-16(7)18-20(11-4,12-5)13-6/h16H,8-15H2,1-7H3 |
InChIキー |
ZRFPOGOYHZXDLU-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)OCCC(C)O[Si](CC)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B14705764.png)
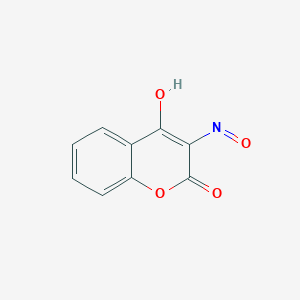
![2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane](/img/structure/B14705769.png)
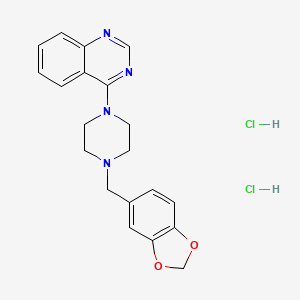
![2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]-](/img/structure/B14705778.png)
![2-Bromo-6-hydroxy-5,6-dihydrobenzo[d][1]benzazepin-7-one](/img/structure/B14705795.png)
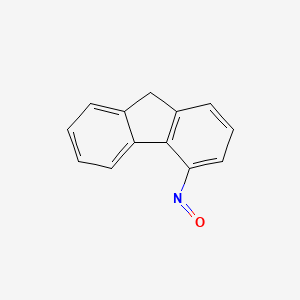
![1,5-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14705809.png)
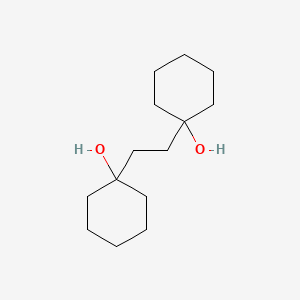
![1H-Pyrrole, 1-[(4-chlorophenyl)methyl]-](/img/structure/B14705815.png)
